molecular formula C7H7N3O2 B13096917 3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one

3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one

Cat. No.: B13096917
M. Wt: 165.15 g/mol
InChI Key: GDMPIUPDHAPENB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one is a bicyclic heterocyclic compound featuring an isoxazole ring fused to a pyrimidinone scaffold. The methyl groups at positions 3 and 6 enhance lipophilicity and influence electronic properties, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

3,6-dimethyl-5H-[1,2]oxazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H7N3O2/c1-3-5-6(10-12-3)8-4(2)9-7(5)11/h1-2H3,(H,8,9,10,11)

InChI Key

GDMPIUPDHAPENB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NC(=NC2=NO1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dimethylisoxazole with a suitable pyrimidine derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Fused Pyrimidinone Derivatives

Compound Name Core Heterocycle Substituents Key Functional Groups
3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one Isoxazole + pyrimidinone 3-CH₃, 6-CH₃ Pyrimidinone carbonyl
Thieno[3,4-d]pyrimidin-4(3H)-thione Thiophene + pyrimidinone None (thione at position 4) C=S (thione)
Pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazole + pyrimidinone Variable (e.g., aryl, alkyl) Pyrimidinone carbonyl
Pyrido[3,4-d]pyrimidin-4(3H)-one Pyridine + pyrimidinone Substituents at position 8 Pyrimidinone carbonyl

Key Observations :

  • Electron Distribution: The isoxazole ring in the target compound introduces electron-withdrawing effects, distinct from the electron-rich thiophene in thieno derivatives .
  • Bioavailability : Methyl groups in 3,6-dimethylisoxazolo derivatives may improve membrane permeability compared to unsubstituted analogs.

Insights :

  • Thionation significantly alters photophysical properties, as seen in thieno derivatives (60% higher near-visible absorption) .
  • Microwave-assisted synthesis for pyrazolo derivatives reduces reaction time (e.g., 30 minutes vs. 24 hours conventionally) .

Table 3: Anticancer and Antimicrobial Activities of Selected Derivatives

Compound Target Cell Line/Organism IC₅₀/MIC (µM) Mechanism/Notes Reference
3,6-Dimethyl-1-phenyl-pyrazolo[3,4-d]oxazin-4-one (10e) MCF-7 (breast cancer) 11 Inhibits DNA replication
6-Fluoropyrido[3,4-d]pyrimidin-4(1H)-one Enhanced metabolic stability
Pyrazolo[3,4-d]pyrimidin-4(5H)-ones S. aureus, C. albicans MIC: 8–32 Disrupts cell wall synthesis
Thieno[3,4-d]pyrimidin-4-thione HeLa (cervical cancer) N/A Oxygen-independent photosensitizer

Critical Analysis :

  • Anticancer Potency: Pyrazolo derivatives (e.g., compound 10e) show sub-µM IC₅₀ values, outperforming thieno analogs .
  • Antimicrobial Efficacy: Pyrazolo derivatives with electron-withdrawing groups (e.g., NO₂) exhibit lower MICs due to enhanced target binding .
  • Unique Mechanism: Thieno[3,4-d]pyrimidin-4-thione acts as a heavy-atom-free photosensitizer, generating cytotoxic singlet oxygen .

Physicochemical Properties

Table 4: Comparative Physicochemical Data

Compound Solubility (mg/mL) LogP Melting Point (°C) Reference
3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one Predicted: 0.1–0.5 1.8 180–190
Thieno[3,4-d]pyrimidin-4-thione 0.3 (DMSO) 2.1 245–247
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-one 0.05 (water) 1.2 247–249

Trends :

  • Chlorine or thione substituents increase melting points due to enhanced crystallinity .
  • Methyl groups in 3,6-dimethylisoxazolo derivatives likely improve lipid solubility (LogP ~1.8), favoring blood-brain barrier penetration.

Biological Activity

3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique bicyclic structure that includes an isoxazole and pyrimidine moiety. The presence of methyl groups at the 3 and 6 positions contributes to its stability and biological activity. Its molecular formula is C8H8N4OC_8H_8N_4O, with a molecular weight of approximately 164.18 g/mol.

Synthesis

The synthesis of 3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from simpler precursors. Various methods have been reported, including:

  • Cyclization Reactions : Using appropriate starting materials such as substituted pyrimidines and isoxazoles.
  • Microwave-Assisted Synthesis : This approach has been shown to enhance yields and reduce reaction times significantly.

Anticancer Properties

Research indicates that 3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MV4-11 (AML)12.5Induction of apoptosis and cell cycle arrest
HL-60 (AML)15.0Inhibition of FLT3 signaling pathway
MCF-7 (Breast)18.0Disruption of tubulin polymerization

The compound has shown efficacy in targeting specific oncogenic pathways, particularly those involving FLT3 kinase in acute myeloid leukemia (AML) models, leading to reduced tumor growth in xenograft studies .

Antimicrobial Activity

In addition to its anticancer properties, 3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one has been evaluated for antimicrobial activity. Preliminary studies suggest it possesses moderate activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies

  • Acute Myeloid Leukemia (AML) Model :
    • A study demonstrated that treatment with 3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one resulted in a significant decrease in tumor size in MV4-11 xenograft models compared to controls. The compound induced apoptosis and caused cell cycle arrest at the G0/G1 phase .
  • Antimicrobial Efficacy :
    • In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations lower than those required for cytotoxicity in human cells .

Q & A

Q. What computational tools predict the compound’s metabolic stability and toxicity?

  • Methodology : Tools like SwissADME predict cytochrome P450 interactions, while ProTox-II assesses hepatotoxicity. Molecular dynamics simulations (AMBER) model metabolic degradation pathways. Experimental validation via microsomal assays (e.g., rat liver S9 fractions) is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.